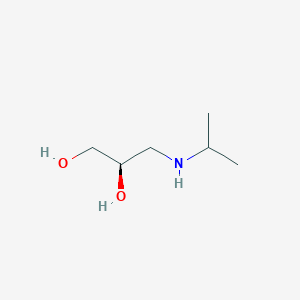

(R)-3-Isopropylamino-1,2-propanediol

Description

BenchChem offers high-quality (R)-3-Isopropylamino-1,2-propanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Isopropylamino-1,2-propanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-(propan-2-ylamino)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-5(2)7-3-6(9)4-8/h5-9H,3-4H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBZGEJJKPNRSI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97988-45-9 | |

| Record name | 3-Isopropylamino-1,2-propanediol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097988459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ISOPROPYLAMINO-1,2-PROPANEDIOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z0646JT20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Introduction: The Significance of Chirality in Pharmaceutical Synthesis

An In-Depth Technical Guide on the Chemical Properties of (R)-3-Isopropylamino-1,2-propanediol

(R)-3-Isopropylamino-1,2-propanediol is a chiral secondary amino alcohol that serves as a critical building block in the synthesis of specialized active pharmaceutical ingredients (APIs). Its structure, featuring a propanediol backbone and an isopropylamino group, possesses a single stereocenter, giving rise to two distinct enantiomers: (R) and (S). The precise three-dimensional arrangement of atoms in the (R)-enantiomer is of paramount importance in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a drug molecule.

In the pharmaceutical industry, particularly in the development of cardiovascular drugs, the biological activity of a compound is often dictated by its stereochemistry. While the (S)-enantiomer of 3-isopropylamino-1,2-propanediol is a well-known precursor to many widely used (S)-beta-blockers, the (R)-enantiomer is equally valuable as a chiral auxiliary or as a starting material for the synthesis of (R)-enantiomer drugs.[1] A comprehensive understanding of its unique chemical properties is therefore essential for researchers and drug development professionals seeking to control reaction pathways, ensure enantiomeric purity, and optimize synthetic yields.

Core Physicochemical and Structural Properties

The functional groups of (R)-3-Isopropylamino-1,2-propanediol—two hydroxyl (diol) groups and a secondary amine—define its chemical behavior. The diol portion imparts hydrophilicity and water solubility, while the isopropylamino group adds basicity and moderate lipophilicity.[2] This amphiphilic nature is key to its utility as a versatile chemical intermediate.

Data Summary Table

For ease of reference, the core quantitative data for (R)-3-Isopropylamino-1,2-propanediol is summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅NO₂ | [3][4] |

| Molecular Weight | 133.19 g/mol | [3][4] |

| CAS Number | 97988-45-9 | [4][5] |

| Appearance | Typically an off-white to pale yellow solid or viscous liquid | [1] |

| Boiling Point | 80°C @ 0.1 mm Hg (for the racemic mixture) | [6] |

| Solubility | Soluble in water | [2] |

| Storage Conditions | Store at 2°C - 8°C | [3] |

| SMILES Notation | CC(C)NCO | [3] |

Stereoselective Synthesis: A Strategy of Control

The industrial production of enantiomerically pure (R)-3-Isopropylamino-1,2-propanediol is a prime example of a stereoselective synthesis strategy. The primary objective is to avoid the formation of a racemic mixture, which would require a difficult and costly chiral resolution step. The most efficient and widely adopted method involves the nucleophilic ring-opening of a chiral epoxide precursor by isopropylamine.[1]

The causality of this process is direct and predictable: the stereochemistry of the epoxide starting material dictates the stereochemistry of the final product. To synthesize the (R)-enantiomer of the final product, one must start with the (S)-enantiomer of the epoxide precursor, typically (S)-glycidol.

Sources

(R)-3-Isopropylamino-1,2-propanediol molecular weight and formula

An In-Depth Technical Guide to (R)-3-Isopropylamino-1,2-propanediol: Synthesis, Characterization, and Pharmaceutical Significance

Introduction

(R)-3-Isopropylamino-1,2-propanediol is a chiral amino alcohol that serves as a fundamental building block in modern pharmaceutical synthesis. While structurally unassuming, this molecule's true significance lies in its stereochemistry. It is a critical intermediate and a recognized impurity in the manufacturing of aryloxypropanolamine β-adrenergic receptor antagonists, commonly known as beta-blockers—a class of drugs indispensable for managing cardiovascular diseases.[1]

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of (R)-3-Isopropylamino-1,2-propanediol. We will delve into its physicochemical properties, explore the nuances of its stereoselective synthesis, and discuss its dual role as both a synthetic precursor and a critical quality control marker in pharmaceutical manufacturing. The narrative emphasizes the causality behind experimental choices and analytical methodologies, reflecting a field-proven perspective on its application.

Part 1: Molecular Identity and Physicochemical Properties

The identity of (R)-3-Isopropylamino-1,2-propanediol is defined by its unique structure: a propane-1,2-diol backbone with an isopropylamino group at the C3 position and a specific spatial arrangement at the C2 chiral center.[1][2] This combination of a secondary amine and a diol imparts both hydrophilic and moderately lipophilic characteristics, influencing its reactivity and analytical behavior.

Understanding these core properties is the foundation for its effective use in synthesis and for its accurate quantification. The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅NO₂ | [3][4][5] |

| Molecular Weight | 133.19 g/mol | [3][4][5] |

| IUPAC Name | (2R)-3-(propan-2-ylamino)propane-1,2-diol | [3][6] |

| CAS Number | 97988-45-9 | [1][3][5] |

| Appearance | White solid | [3] |

| Boiling Point | 106-110 °C (at 3 Torr) | [3] |

| Synonyms | (R)-3-(Isopropylamino)propane-1,2-diol, (+)-3-Isopropylamino-1,2-propanediol, (2R)-3-[(1-Methylethyl)-amino]-1,2-propanediol | [3][6] |

| Storage Temperature | 2-8°C | [3][7] |

The molecule's chirality is its most critical feature from a pharmaceutical standpoint. The two enantiomers, (R)- and (S)-3-Isopropylamino-1,2-propanediol, possess identical physical properties except for their interaction with plane-polarized light. However, their interactions with chiral biological systems, such as receptors and enzymes, can differ dramatically. For many beta-blockers, the therapeutic activity resides almost exclusively in one enantiomer, rendering the other significantly less active or even a source of unwanted side effects.[1]

Part 2: Stereoselective Synthesis: A Strategy of Control

The synthesis of enantiomerically pure (R)-3-Isopropylamino-1,2-propanediol is paramount to avoid the formation of racemic mixtures that would require complex and costly downstream resolution. The most robust and industrially scalable approach is the nucleophilic ring-opening of a chiral epoxide precursor by isopropylamine.[1] This strategy is a classic example of leveraging the "chiral pool," where an accessible, enantiopure starting material is used to confer its stereochemistry onto the target molecule.

Core Mechanism: Sₙ2 Epoxide Ring-Opening

The reaction proceeds via a stereospecific Sₙ2 mechanism. The nucleophile, isopropylamine, attacks one of the epoxide's carbon atoms. To produce (R)-3-Isopropylamino-1,2-propanediol, the starting material must be (S)-glycidol. The attack preferentially occurs at the less sterically hindered terminal carbon (C3), leading to the desired 1-amino-2-ol regiochemistry and an inversion of stereochemistry at the site of attack is not relevant here as the chiral center is at C2. The stereochemistry at C2 is retained from the starting epoxide.

Caption: Stereoselective synthesis of the (R)-enantiomer.

Experimental Protocol: Synthesis of (R)-3-Isopropylamino-1,2-propanediol

This protocol details a representative lab-scale synthesis. The causality is clear: the (S)-configuration of the glycidol starting material dictates the (R)-configuration of the final product. A similar protocol using glycidol and isopropylamine has been reported for the racemic synthesis.[8]

Materials:

-

(S)-Glycidol (1.0 equivalent)

-

Isopropylamine (1.2 equivalents)

-

Methanol (Solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (optional, for reactions above room temperature)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-glycidol in methanol.

-

Nucleophile Addition: Slowly add isopropylamine (1.2 equivalents) to the stirred solution at room temperature (25°C). The reaction is typically exothermic; for larger scales, cooling in an ice bath may be necessary.

-

Reaction Progress: Stir the mixture at room temperature. A common reaction time is overnight to ensure completion.[8] The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the glycidol spot.

-

Work-up and Isolation: a. Once the reaction is complete, remove the excess isopropylamine and methanol under reduced pressure using a rotary evaporator.[8] b. The resulting crude oil can be purified by vacuum distillation to yield pure (R)-3-Isopropylamino-1,2-propanediol.[8]

This self-validating protocol ensures high stereochemical fidelity by directly transferring the chirality of the starting epoxide to the product through a well-understood Sₙ2 mechanism.

Part 3: Dual Roles in Pharmaceutical Development

(R)-3-Isopropylamino-1,2-propanediol holds two distinct but equally important roles in the development of beta-blocker medications.

Chiral Precursor for (S)-Beta-Blockers

The vast majority of clinically used aryloxypropanolamine beta-blockers, such as (S)-Metoprolol and (S)-Propranolol, require the (S)-enantiomer for their therapeutic effect.[1] The synthesis of these active pharmaceutical ingredients (APIs) often starts with (R)-glycidol, which is converted to (S)-3-isopropylamino-1,2-propanediol. This intermediate is then reacted with a substituted phenol to form the final (S)-API. While this guide focuses on the (R)-enantiomer, it is crucial to understand this relationship as both enantiomers are synthesized via the same core chemistry, merely by swapping the chirality of the starting epoxide.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 6452-57-9: 3-Isopropylamino-1,2-propanediol [cymitquimica.com]

- 3. (R)-3-ISOPROPYLAMINO-1,2-PROPANEDIOL | 97988-45-9 [chemicalbook.com]

- 4. 3-Isopropylamino-1,2-propanediol | C6H15NO2 | CID 110857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 3-Isopropylamino-1,2-propanediol, (+)- | C6H15NO2 | CID 7019746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. prepchem.com [prepchem.com]

(R)-3-Isopropylamino-1,2-propanediol solubility and stability

An In-Depth Technical Guide to the Physicochemical Characteristics of (R)-3-Isopropylamino-1,2-propanediol

Foreword: A Guide for the Modern Drug Developer

(R)-3-Isopropylamino-1,2-propanediol is more than a mere chemical intermediate; it is a fundamental chiral building block in the synthesis of numerous β-adrenergic receptor antagonists, a class of drugs vital to cardiovascular medicine.[1] Its molecular structure, featuring a propane-1,2-diol backbone and a secondary isopropylamino group, imparts a unique combination of hydrophilicity and moderate lipophilicity.[1] This amphiphilic character, coupled with the critical stereochemistry at the C2 position, governs its behavior in both chemical syntheses and biological systems.[1] A thorough understanding of its solubility and stability is not an academic exercise but a prerequisite for robust formulation development, analytical method design, and regulatory compliance. This guide synthesizes available data and field-proven methodologies to provide a comprehensive resource for researchers, scientists, and drug development professionals navigating the challenges associated with this key molecule.

Section 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development, influencing everything from reaction kinetics to bioavailability.[2][3] (R)-3-Isopropylamino-1,2-propanediol's structure, with its multiple hydrogen bond donors (hydroxyl and amine groups) and acceptors (oxygen and nitrogen atoms), dictates its solubility behavior.

Solvent Compatibility

The presence of polar hydroxyl groups renders the molecule soluble in aqueous solutions.[1][4] Conversely, its polarity limits its solubility in many non-polar organic solvents. The molecule's behavior is consistent with its amphiphilic nature.

Table 1: Qualitative Solubility Data for (R)-3-Isopropylamino-1,2-propanediol

| Solvent Class | Solvent Example | Observed Solubility | Rationale for Interaction |

| Aqueous | Water | Soluble[1][4] | The diol and amino functionalities readily form hydrogen bonds with water molecules, promoting dissolution. |

| Polar Protic | Methanol | Slightly Soluble[1] | Methanol can act as both a hydrogen bond donor and acceptor, allowing for some interaction, but less effective than water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[1] | DMSO is a strong hydrogen bond acceptor, facilitating some level of solvation. |

| Chlorinated | Chloroform | Sparingly Soluble[1] | Limited interaction due to the significant polarity mismatch between the highly polar solute and the less polar solvent. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Causality behind Method Selection: The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[5] Its widespread acceptance stems from its reliability in allowing a compound to reach a true thermodynamic equilibrium between its solid and dissolved states, providing a definitive solubility value under specific conditions.[5][6] This contrasts with kinetic solubility methods, which can overestimate solubility and are more suited for high-throughput screening.[3]

Step-by-Step Methodology:

-

Preparation of Media: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines for biopharmaceutics classification.[6]

-

Addition of Excess Solid: Add an excess amount of (R)-3-Isopropylamino-1,2-propanediol to a series of stoppered flasks, each containing a known volume of the selected solvent medium. It is crucial to ensure a visible excess of solid remains to guarantee saturation.[5]

-

Equilibration: Place the flasks in a constant-temperature orbital shaker (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours). The system is considered at equilibrium when consecutive measurements of the solute concentration show no significant change.[6]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved solute from the undissolved solid without altering the equilibrium. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Analyze the concentration of (R)-3-Isopropylamino-1,2-propanediol in the clear filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is commonly employed for its specificity and ability to detect any potential degradation during the experiment.[5]

-

pH Verification: For aqueous solutions, the pH of the suspension should be measured at the end of the experiment to ensure it has not shifted significantly.[5]

Section 2: Stability Profile and Degradation Pathways

Stability testing is a mandatory component of drug development, ensuring that a drug substance maintains its quality, purity, and potency throughout its shelf life.[7] Forced degradation studies are the cornerstone of this process, deliberately exposing the compound to harsh conditions to identify likely degradation products and establish the specificity of analytical methods.[8][9]

Forced Degradation and Known Pathways

(R)-3-Isopropylamino-1,2-propanediol is a known degradation product of the widely used beta-blocker, metoprolol.[10] Specifically, it is formed via a radical-initiated oxidation pathway that cleaves the ether linkage in the parent drug.[10] This provides a significant insight into the inherent stability of the aryloxypropanolamine scaffold and highlights a key vulnerability for (R)-3-Isopropylamino-1,2-propanediol itself.

The primary stress conditions applied in forced degradation studies include:

-

Acid Hydrolysis: (e.g., 0.1 N HCl at 70°C)

-

Alkali Hydrolysis: (e.g., 0.1 N NaOH at 70°C)

-

Oxidation: (e.g., 3-30% H₂O₂ at ambient temperature)[11]

-

Thermal Stress: (e.g., dry heat)

-

Photolytic Stress: (exposure to UV/Vis light as per ICH Q1B)

While the compound is relatively stable, its amino alcohol structure is susceptible to oxidation. The presence of the secondary amine and hydroxyl groups can be targets for oxidative degradation, potentially leading to the formation of smaller, more polar impurities or oligomeric species. Studies on similar beta-blockers like bisoprolol show significant degradation under acidic, alkaline, and oxidative conditions.[11][12]

Caption: Potential degradation pathways under forced stress conditions.

Experimental Protocol: Development of a Stability-Indicating Analytical Method (SIAM)

Causality behind Method Selection: A Stability-Indicating Analytical Method (SIAM) is a validated quantitative procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[8] Its development is a regulatory requirement and is essential for all stability studies.[7] The choice of analytical technique must be tailored to the molecule's properties. Given that (R)-3-Isopropylamino-1,2-propanediol and its likely degradation products are polar and lack a strong UV chromophore, traditional Reversed-Phase HPLC with UV detection is often inadequate.[10] Therefore, a more advanced approach like Hydrophilic Interaction Chromatography (HILIC) coupled with a universal detector like a Charged Aerosol Detector (CAD) is the superior choice.[10] HILIC is designed to retain and separate polar compounds, while CAD provides near-uniform response for non-volatile analytes, irrespective of their optical properties.

Caption: Workflow for Stability-Indicating Method Development.

Step-by-Step Methodology:

-

Forced Degradation Sample Generation:

-

Prepare solutions of (R)-3-Isopropylamino-1,2-propanediol in various media (e.g., 0.1 N HCl, 0.1 N NaOH, water).

-

Expose these solutions and the solid material to stress conditions (heat, 30% H₂O₂, UV/Vis light) aiming for 5-20% degradation of the active substance.[11] This target range is optimal because it generates sufficient quantities of degradation products for detection without compromising the main peak, which is crucial for demonstrating specificity.

-

Prepare an unstressed control sample and a blank (solvent/matrix without the API).

-

-

HILIC-CAD Method Development:

-

Column Selection: Start with a robust HILIC stationary phase, such as one based on an amide or penta-hydroxyl functionality, which offers good retention for polar analytes.[10]

-

Mobile Phase Optimization: Develop a gradient elution method. The mobile phase typically consists of a high percentage of an organic solvent (e.g., acetonitrile) and a smaller percentage of an aqueous buffer (e.g., ammonium formate). The gradient will run from high organic to low organic content to elute the polar analytes.

-

Detector Setup: Optimize the Charged Aerosol Detector settings (e.g., nebulizer temperature, gas flow) to achieve a stable baseline and optimal signal-to-noise ratio.

-

-

Method Validation:

-

Specificity: Inject the stressed samples, the control, and the blank. The method is deemed specific if the peak for (R)-3-Isopropylamino-1,2-propanediol is well-resolved from all degradation product peaks and any peaks from the blank. Peak purity analysis, if using a detector like a Diode Array Detector (DAD) in parallel, can provide additional evidence of specificity.[8]

-

Linearity, Accuracy, and Precision: Validate the method according to ICH Q2(R1) guidelines by establishing its linearity, range, accuracy, and precision (repeatability and intermediate precision).[13] This ensures the method is reliable for quantitative analysis.

-

Conclusion

A comprehensive understanding of the solubility and stability of (R)-3-Isopropylamino-1,2-propanediol is indispensable for its effective use in pharmaceutical development. Its aqueous solubility and limited organic solubility are direct consequences of its polar functional groups. The molecule's primary stability liability lies in its susceptibility to oxidation, a characteristic inferred from its role as a known degradant of metoprolol.[10] The successful analysis and control of this compound and its potential impurities demand advanced analytical techniques, such as HILIC-CAD, that are specifically suited for polar, non-chromophoric molecules. The protocols and insights provided in this guide offer a robust framework for scientists to characterize this critical building block, ensuring the development of safe, effective, and stable drug products.

References

- BenchChem. (2026). Enantioselective synthesis of (R)-3-Isopropylamino-1,2-propanediol. BenchChem Technical Support Team.

- Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Impactfactor. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Impactfactor.

- IJSDR. (n.d.). Stability indicating study by using different analytical techniques. IJSDR.

- AmbioPharm. (n.d.). What is a stability indicating method?. Peptide Testing - AmbioPharm.

- Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202.

- Quest Journals. (2023).

- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.).

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Jantratid, E., & Dressman, J. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 504-510.

- World Health Organiz

- ResearchGate. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS.

- ResearchGate. (n.d.).

- Slideshare. (2013).

- BioProcess International. (n.d.).

- CymitQuimica. (n.d.). CAS 6452-57-9: 3-Isopropylamino-1,2-propanediol.

- Wang, J., et al. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Journal of Pharmaceutical Analysis, 9(6), 431-436.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. CAS 6452-57-9: 3-Isopropylamino-1,2-propanediol [cymitquimica.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. who.int [who.int]

- 7. ijsdr.org [ijsdr.org]

- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

- 12. researchgate.net [researchgate.net]

- 13. questjournals.org [questjournals.org]

Application Note: Enantioselective Synthesis of (R)-3-isopropylamino-1,2-propanediol

Abstract: This document provides a detailed technical guide for the enantioselective synthesis of (R)-3-isopropylamino-1,2-propanediol, a valuable chiral building block in pharmaceutical and chemical research. We present and contrast two primary, highly efficient strategies centered on the synthesis of the key intermediate, (R)-glycidol: the Sharpless Asymmetric Epoxidation of an achiral precursor and the Jacobsen Hydrolytic Kinetic Resolution of a racemic epoxide. The guide offers a causality-driven explanation for experimental choices, detailed step-by-step protocols, and a comparative analysis to aid researchers in selecting the optimal synthetic route. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

(R)-3-isopropylamino-1,2-propanediol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structure is closely related to the core of many β-adrenergic blocking agents (β-blockers), making it a critical reference compound for impurity profiling and a versatile starting material for the synthesis of novel pharmaceutical candidates.[1][2] Given the stereospecific nature of drug-receptor interactions, access to enantiomerically pure forms of such building blocks is paramount. The synthesis of the (R)-enantiomer requires precise control over stereochemistry, which can be achieved through several advanced catalytic methods.

This guide focuses on robust and scalable methods for producing (R)-3-isopropylamino-1,2-propanediol with high enantiomeric excess (ee). The core of the synthetic challenge lies not in the final amination step, but in the efficient and stereocontrolled preparation of the key C3 chiral precursor, (R)-glycidol.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of the target molecule points to (R)-glycidol and isopropylamine as the immediate precursors. The carbon-nitrogen bond can be formed via a regioselective nucleophilic ring-opening of the epoxide, a reliable and high-yielding transformation.[3][4]

Therefore, the central strategic decision is how to obtain enantiopure (R)-glycidol. We will explore two premier catalytic approaches:

-

Asymmetric Synthesis: Creating the desired stereocenter from an achiral substrate. The Sharpless Asymmetric Epoxidation of allyl alcohol is the archetypal example of this strategy.[5][6]

-

Kinetic Resolution: Separating a racemic mixture by selectively reacting one enantiomer. The Jacobsen Hydrolytic Kinetic Resolution (HKR) of racemic glycidol offers a highly practical and efficient means of isolating the desired enantiomer.[7][8][9]

Figure 2: Conceptual workflow of the Hydrolytic Kinetic Resolution (HKR).

Protocol: Adapted from Tokunaga, M. et al., J. Am. Chem. Soc. 1997 and Annis, D.A. et al., Org. Synth. 2003. [10]

-

Catalyst Activation: In a flask open to the air, dissolve (R,R)-(salen)Co(II) (0.5-1.0 mol%) in toluene (approx. 1 mL per 100 mg of catalyst). Add glacial acetic acid (2 equivalents relative to Co). Stir for 30 minutes at room temperature; the color will change from orange-red to a dark brown, indicating oxidation to the active Co(III) species. Remove the volatiles under vacuum.

-

Resolution: To the flask containing the activated catalyst, add racemic glycidol (1.0 equiv).

-

Cool the mixture to 0 °C and add water (0.5-0.6 equiv) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until approximately 50-55% conversion is reached (monitor by GC). This typically takes 10-16 hours.

-

Workup and Isolation: Upon reaching the desired conversion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the catalyst.

-

Purification: Concentrate the filtrate and purify by vacuum distillation. The unreacted (R)-glycidol (bp 56-57 °C at 11 mmHg) will distill first, followed by the diol product (propane-1,2,3-triol). [11]The recovered catalyst can often be recycled. [8][10]

Final Synthesis: Ring-Opening of (R)-Glycidol

Principle: The final step is a classic SN2-type nucleophilic substitution. Isopropylamine, acting as the nucleophile, attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack occurs preferentially at the less substituted primary carbon (C3), leading to the desired 3-amino-1,2-propanediol product with high regioselectivity. The reaction proceeds with inversion of configuration at the attacked carbon, but since the chiral center (C2) is not involved in the bond-breaking or bond-forming step, its stereochemistry is retained.

Protocol: Adapted from a general procedure for glycidol amination. [3]

-

To a round-bottom flask, add (R)-glycidol (1.0 equiv, e.g., 37 g, 0.5 mol) obtained from one of the previous methods.

-

Add isopropylamine (1.2 equiv, e.g., 35.4 g, 0.6 mol). The reaction can often be run neat or in a protic solvent like ethanol.

-

Stir the mixture at room temperature (25 °C). The reaction is typically exothermic and may require initial cooling. Stir overnight (12-18 hours).

-

Workup: Monitor the reaction by TLC or GC until the glycidol is consumed.

-

Remove the excess isopropylamine and any solvent under reduced pressure.

-

Purification: The resulting crude oil, (R)-3-isopropylamino-1,2-propanediol, can be purified by vacuum distillation (bp ~80 °C at 0.1 mmHg) to yield a colorless to pale yellow viscous liquid. [3]

Alternative Approaches: Enzymatic Kinetic Resolution

For laboratories equipped for biocatalysis, enzymatic methods offer a green and highly selective alternative. Epoxide hydrolases and lipases are two classes of enzymes that can perform kinetic resolutions of epoxides or their downstream products. [12]

-

Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolysis of epoxides to diols. Chiral EHs can exhibit high enantioselectivity, hydrolyzing one enantiomer of racemic glycidol much faster than the other, analogous to the Jacobsen HKR. [13]* Lipases: Lipases can be used to resolve the final product, racemic 3-isopropylamino-1,2-propanediol, through enantioselective acylation of either the primary or secondary alcohol, or the amine group. [12] These methods avoid heavy metal catalysts and often proceed under mild aqueous conditions, though they may require screening to find an enzyme with suitable activity and selectivity. [14]

Data Summary and Method Comparison

| Feature | Sharpless Asymmetric Epoxidation | Jacobsen Hydrolytic Kinetic Resolution |

| Strategy | Asymmetric Synthesis | Kinetic Resolution |

| Starting Material | Allyl Alcohol (achiral) | Racemic Glycidol |

| Catalyst | Ti(Oi-Pr)₄ / (+)-DET | (R,R)-(salen)Co(III) complex |

| Catalyst Loading | Stoichiometric to Catalytic | 0.2 - 2.0 mol% |

| Reagents | TBHP (oxidant) | H₂O (resolving agent) |

| Max. Theoretical Yield | ~100% | 50% (for the epoxide) |

| Typical Enantiopurity | >95% ee | >99% ee |

| Key Advantages | Creates chirality from an achiral source. | Exceptional enantioselectivity, low catalyst loading, operational simplicity. |

| Key Considerations | Requires anhydrous conditions; TBHP handling. | Maximum 50% yield for the desired epoxide; requires preparation of racemate. |

Conclusion

The enantioselective synthesis of (R)-3-isopropylamino-1,2-propanediol can be accomplished with high fidelity using modern catalytic methods. The choice between Sharpless Asymmetric Epoxidation and Jacobsen Hydrolytic Kinetic Resolution depends on laboratory resources, starting material availability, and desired scale.

-

The Sharpless Asymmetric Epoxidation is ideal when starting from a simple, achiral precursor like allyl alcohol and when maximizing theoretical yield from that precursor is critical.

-

The Jacobsen Hydrolytic Kinetic Resolution is arguably more practical for its operational simplicity, use of water as a reagent, extremely high enantioselectivity, and the recyclability of the catalyst. It is an excellent choice if racemic glycidol is readily available.

Both pathways converge on the final, robust ring-opening step with isopropylamine to deliver the target molecule. By following the detailed protocols within this guide, researchers can reliably produce high-purity (R)-3-isopropylamino-1,2-propanediol for applications in drug discovery and development.

References

-

Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. [Link]

-

Pádrová, K., et al. (2018). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 23(10), 2443. [Link]

-

PrepChem. (n.d.). Synthesis of (R)-glycidol. PrepChem.com. [Link]

-

Kumar, M., et al. (2014). Unravelling a New Class of Chiral Organocatalyst for Asymmetric Ring-Opening Reaction of Meso Epoxides with Anilines. Organic Letters, 16(10), 2798-2801. [Link]

-

Schaus, S. E., & Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. [Link]

-

Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. ResearchGate. [Link]

-

Wikipedia. (n.d.). Sharpless epoxidation. Wikipedia.org. [Link]

-

Wikipedia. (n.d.). Glycidol. Wikipedia.org. [Link]

-

Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Dalalinstitute.com. [Link]

-

Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Myers Research Group, Harvard University. [Link]

-

PrepChem. (n.d.). Synthesis of 3-(Isopropylamino)-1,2-propanediol. PrepChem.com. [Link]

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Science, 277(5328), 936-938. [Link]

-

Annis, D. A., & Jacobsen, E. N. (2003). (S)-Methyl Glycidate. Organic Syntheses, 80, 9. [Link]

-

Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765-5780. [Link]

-

Sharpless, K. B. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Link]

-

Wątły, J., et al. (2021). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 26(19), 5962. [Link]

-

Jacobsen Group. (n.d.). Hydrolytic Kinetic Resolution. Jacobsen Group, Harvard University. [Link]

-

Schaus, S. E., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307-1315. [Link]

-

ResearchGate. (n.d.). Ring opening of aryloxyepoxides 1a–f with isopropylamine 2 under MW irradiation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Conversion data for the ring-opening reaction of poly-GMA (B). ResearchGate. [Link]

-

Ford, G. J., et al. (2019). Three-component stereoselective enzymatic synthesis of amino diols and amino-polyols. ACS Catalysis, 9(7), 6293-6298. [Link]

- Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

-

ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link]

-

PubChem. (n.d.). 3-Isopropylamino-1,2-propanediol. Pubchem.ncbi.nlm.nih.gov. [Link]

-

Widersten, M., et al. (2010). Directed Evolution of an Enantioselective Epoxide Hydrolase. Diva-portal.org. [Link]

-

Susperregui, N., et al. (2020). Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers. Polymer Chemistry, 11(2), 249-260. [Link]

-

Ford, G. J., et al. (2019). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. ACS Catalysis, 9(7), 6293-6298. [Link]

Sources

- 1. CAS 6452-57-9: 3-Isopropylamino-1,2-propanediol [cymitquimica.com]

- 2. 3-Isopropylamino-1,2-propanediol | C6H15NO2 | CID 110857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 12. mdpi.com [mdpi.com]

- 13. diva-portal.org [diva-portal.org]

- 14. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated Protocol for the Chiral Synthesis of (R)-3-isopropylamino-1,2-propanediol

Abstract

(R)-3-isopropylamino-1,2-propanediol is a crucial chiral building block in synthetic organic chemistry and a key intermediate in the preparation of various pharmaceutical agents, notably as a precursor or metabolite of beta-blockers. This application note provides a comprehensive, field-proven protocol for the synthesis of (R)-3-isopropylamino-1,2-propanediol via the nucleophilic ring-opening of the chiral epoxide, (R)-glycidol, with isopropylamine. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental guide from reaction setup to purification and characterization, and emphasize critical safety protocols for handling the hazardous reagents involved. This document is designed for researchers, chemists, and process development professionals seeking a reliable and well-documented synthetic method.

Introduction and Scientific Context

Chiral 3-carbon synthons are of paramount importance in the pharmaceutical industry for building stereospecific molecules.[1] The target compound, (R)-3-isopropylamino-1,2-propanediol, embodies this principle, containing a defined stereocenter that is often essential for pharmacological activity. The synthetic strategy detailed herein employs a classic and efficient method: the SN2-type ring-opening of an epoxide.

The choice of (R)-glycidol as the starting material is strategic; its inherent chirality is directly transferred to the product, obviating the need for chiral separation or asymmetric synthesis steps later on. Isopropylamine serves as a simple, effective nucleophile. The reaction proceeds under mild conditions, is generally high-yielding, and the purification is straightforward, making it an attractive route for both laboratory and potential scale-up applications.

Reaction Scheme and Mechanism

The core of this synthesis is the nucleophilic attack of isopropylamine on the terminal carbon of the (R)-glycidol epoxide ring.

Overall Reaction:

Mechanistic Rationale:

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile. Epoxides are three-membered rings with significant ring strain, making them susceptible to ring-opening reactions.

-

Nucleophilic Attack: In neutral or basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. For glycidol, this is the terminal methylene (CH₂) carbon. This regioselectivity is a key feature of this reaction, leading predominantly to the desired 1,2-diol product.

-

Ring-Opening: The attack occurs from the backside (relative to the C-O bond), leading to an inversion of configuration at the site of attack. However, since the attack is not at the chiral center (the C2 carbon), the original stereochemistry of the (R)-glycidol is retained in the final product.

-

Proton Transfer: The resulting alkoxide intermediate is then protonated, typically by another molecule of the amine reactant or during the work-up, to yield the final 1,2-propanediol product.

Sources

Application Notes & Protocols: (R)-3-Isopropylamino-1,2-propanediol as a Key Chiral Intermediate for Beta-Blocker Synthesis

Abstract

Beta-adrenergic blocking agents, or beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1] The pharmacological activity of most beta-blockers resides primarily in a single enantiomer, typically the (S)-enantiomer, which can be up to 100 times more potent than its (R)-counterpart.[2][3] This stereoselectivity necessitates the development of efficient asymmetric syntheses to produce enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a detailed examination of (R)-3-Isopropylamino-1,2-propanediol, a critical chiral building block, and its application in the stereoselective synthesis of (S)-beta-blockers, using (S)-Propranolol as a representative example. We will detail synthetic protocols, analytical characterization methods, and the underlying chemical principles essential for researchers and drug development professionals.

The Imperative of Chirality in Beta-Blockers

Most beta-blockers share a common structural motif: an aryloxypropanolamine side chain attached to an aromatic ring system.[1] This side chain contains a stereogenic center at the hydroxyl-bearing carbon. The interaction between a beta-blocker and its target β-adrenergic receptor is highly stereospecific. For instance, the β-blocking activity of metoprolol and propranolol is almost exclusively attributed to the (S)-enantiomer.[2][4] Consequently, administering a racemic mixture introduces a 50% isomeric ballast (the R-enantiomer) that may contribute to side effects without therapeutic benefit.[5]

The synthesis of single-enantiomer drugs is therefore a primary goal in modern pharmaceutical development.[2] This is achieved through asymmetric synthesis or chiral resolution of racemic mixtures.[3] A highly effective strategy in asymmetric synthesis is the use of a "chiral pool," employing readily available, enantiopure starting materials. (R)-3-Isopropylamino-1,2-propanediol and its precursors, such as (R)-glycidol, are exemplary chiral building blocks for the synthesis of a wide array of (S)-beta-blockers.[6]

Synthesis of the Chiral Intermediate: (R)-3-Isopropylamino-1,2-propanediol

The most direct method for synthesizing (R)-3-Isopropylamino-1,2-propanediol involves the nucleophilic ring-opening of an enantiopure epoxide, (R)-glycidol, with isopropylamine. This reaction establishes the core structure and chirality required for subsequent steps.

Protocol 2.1: Synthesis of (R)-3-Isopropylamino-1,2-propanediol from (R)-Glycidol

This protocol describes the reaction between (R)-glycidol and isopropylamine. The causality for this approach lies in its atom economy and straightforward nature. Isopropylamine acts as both the nucleophile and the base, opening the epoxide ring to form the desired aminodiol.

Materials:

-

(R)-Glycidol (≥98% ee)

-

Isopropylamine

-

Methanol (anhydrous)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

In a 250 mL round-bottom flask, dissolve (R)-glycidol (e.g., 7.4 g, 0.1 mol) in 50 mL of anhydrous methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add isopropylamine (e.g., 8.9 g, 0.15 mol, 1.5 eq) to the stirred solution. A slight excess of the amine ensures complete consumption of the limiting epoxide reagent.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (~25°C).

-

Continue stirring the mixture overnight (approx. 16 hours) to ensure the reaction proceeds to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the glycidol spot disappears.

-

Upon completion, remove the excess isopropylamine and methanol in vacuo using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation to yield pure (R)-3-Isopropylamino-1,2-propanediol.[7]

Data Presentation: Synthesis Parameters

| Parameter | Value/Condition | Rationale |

| Stoichiometry (Amine:Epoxide) | 1.5 : 1 | Ensures complete conversion of the valuable chiral epoxide. |

| Solvent | Methanol | A protic solvent that facilitates the ring-opening reaction. |

| Temperature | 0°C to 25°C | Initial cooling controls the initial exotherm, while room temperature provides sufficient energy for the reaction to complete. |

| Reaction Time | ~16 hours | Allows for the reaction to proceed to completion at room temperature. |

| Typical Yield | >90% | The reaction is highly efficient. |

| Expected Purity (ee) | >98% | The reaction at the epoxide does not affect the existing chiral center. |

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of the chiral intermediate.

Application: Stereoselective Synthesis of (S)-Propranolol

While (R)-3-Isopropylamino-1,2-propanediol can be used, a more common and industrially scalable strategy for synthesizing (S)-beta-blockers involves a two-step process. First, an aryloxy epoxide intermediate is formed, which is then reacted with isopropylamine. This approach offers better control over regioselectivity. The key is to start with a chiral precursor, such as (R)-epichlorohydrin, to generate the required (S)-glycidyl ether intermediate. The subsequent nucleophilic attack by isopropylamine proceeds with high fidelity, yielding the target (S)-beta-blocker.

Protocol 3.1: Synthesis of (S)-Propranolol

This protocol is divided into two main stages: the formation of the chiral epoxide intermediate and the final ring-opening to yield (S)-Propranolol.

Part A: Synthesis of (S)-1-(1-Naphthoxy)-2,3-epoxypropane

-

To a stirred solution of 1-naphthol (e.g., 14.4 g, 0.1 mol) in a suitable solvent like isopropanol, add a base such as sodium hydroxide (e.g., 4.4 g, 0.11 mol).

-

Heat the mixture to 50-60°C to form the sodium naphthoxide salt.

-

Slowly add (R)-epichlorohydrin (e.g., 9.25 g, 0.1 mol). The use of the (R)-enantiomer is critical for obtaining the (S)-product in the final step.

-

Maintain the reaction at 60-70°C for 4-6 hours. The naphthoxide displaces the chloride, and the subsequent intramolecular cyclization forms the epoxide.

-

After cooling, filter any salts and concentrate the solution. The crude product can be purified by crystallization or chromatography.

Part B: Synthesis of (S)-Propranolol

-

Dissolve the (S)-1-(1-Naphthoxy)-2,3-epoxypropane from Part A (e.g., 20.0 g, 0.1 mol) in a solvent such as isopropanol.

-

Add isopropylamine (e.g., 8.9 g, 0.15 mol) to the solution.

-

Reflux the mixture for 3-5 hours.[8][9] The amine attacks the least sterically hindered carbon of the epoxide ring, opening it to form (S)-Propranolol.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and evaporate the solvent.

-

The crude (S)-Propranolol can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield a high-purity product.[8]

Visualization: (S)-Propranolol Synthesis Pathway

Caption: Two-step synthesis of (S)-Propranolol via a chiral epoxide.

Analytical Characterization and Quality Control

Ensuring the chemical and enantiomeric purity of the intermediate and the final API is a non-negotiable aspect of pharmaceutical development. A combination of spectroscopic and chromatographic techniques is employed.

Protocol 4.1: Structural Confirmation by NMR

Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to confirm the molecular structure of the synthesized compounds. The spectra for (S)-Propranolol should be consistent with the expected structure, showing characteristic peaks for the naphthyl, isopropyl, and propanolamine moieties.[4]

Protocol 4.2: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment.

-

Chemical Purity: A standard reverse-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) is used to determine the purity of the compound and quantify any impurities.

-

Enantiomeric Purity (ee%): Determining the enantiomeric excess is critical. This is achieved using chiral HPLC.[10] The protocol involves separating the enantiomers on a Chiral Stationary Phase (CSP).[10][11]

Step-by-Step Chiral HPLC Protocol:

-

Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak) are highly effective for separating beta-blocker enantiomers.[10]

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized (S)-Propranolol in the mobile phase to create a dilute solution (e.g., 0.1 mg/mL).

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will separate and elute at different retention times.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee% = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Data Presentation: Analytical Methods Summary

| Technique | Purpose | Key Parameters | Expected Outcome |

| ¹H & ¹³C NMR | Structural Verification | Solvent: CDCl₃ or DMSO-d₆ | Spectrum matches the proposed chemical structure. |

| RP-HPLC | Chemical Purity | Column: C18; Mobile Phase: ACN/H₂O gradient | Purity ≥ 99.5% for API. |

| Chiral HPLC | Enantiomeric Excess (ee) | Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/DEA | Enantiomeric excess ≥ 99% for (S)-enantiomer. |

| Polarimetry | Optical Rotation | Solvent: Ethanol | Confirms the presence of a single enantiomer with a specific rotation value. |

Visualization: Analytical Quality Control Workflow

Caption: Workflow for analytical characterization and release.

Conclusion

(R)-3-Isopropylamino-1,2-propanediol and related chiral precursors are indispensable tools in pharmaceutical manufacturing. They enable the efficient, scalable, and stereoselective synthesis of (S)-beta-blockers, ensuring the production of drugs with enhanced therapeutic profiles and improved safety. The protocols and analytical methods detailed in this guide provide a robust framework for researchers and developers working to synthesize these vital medicines. Adherence to these rigorous synthetic and analytical principles is paramount for meeting the stringent quality standards of the pharmaceutical industry.

References

-

Ghanem, A., & Aboul-Enein, H. Y. (1993). Chromatographic resolution of chiral intermediates in beta-adrenergic blocker synthesis on chiral stationary phases. Chirality, 5(7), 554-9. [Link]

-

Kurz, M., et al. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. RSC Advances, 12, 24155-24168. [Link]

-

Al-Ghorbani, M., et al. (2025). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry, 1, 48-52. [Link]

-

PrepChem. (n.d.). Synthesis of 3-(Isopropylamino)-1,2-propanediol. PrepChem.com. [Link]

-

Sonawane, S. P., Patil, G. D., & Gurjar, M. K. (2011). Concise Synthesis of Two β-Adrenergic Blocking Agents in High Stereoselectivity Using the Readily Available Chiral Building Block (2S,2'S,2''S)-Tris-(2,3-epoxypropyl)-isocyanurate. Organic Process Research & Development. [Link]

-

Chirico, S., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 26(21), 6667. [Link]

-

Wikipedia. (2023). Discovery and development of beta-blockers. Wikipedia. [Link]

-

Torsetnes, S. B., et al. (2023). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts, 13(1), 54. [Link]

-

Singh, N., et al. (2016). Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 8(8), 844-847. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 3-(Isopropylamino)-1,2-Propanediol in Modern Pharmaceutical Synthesis. inno-pharmchem.com. [Link]

- CN113511979A - Synthesis method and application of propranolol. (2021).

- CN104961642A - Novel propranolol synthesis method. (2015).

-

Truong, P., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry. [Link]

-

Gpatindia. (2020). PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia.com. [Link]

-

Blaschke, G. (1996). ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry, 68(7), 1421-1426. [Link]

-

Kurz, M., et al. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched b-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. ResearchGate. [Link]

-

Fu, H., et al. (2025). Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. [Link]

-

Zhang, Y., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 456. [Link]

-

ResearchGate. (n.d.). Chiral Purity in Drug Analysis. ResearchGate. [Link]

-

Wang, C., & Armstrong, D. W. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

- CN111997813A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. (2020).

-

Al-Ghorbani, M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. [Link]

-

Wang, J., & Miao, H. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. Speciality Petrochemicals, 29(6), 14-17. [Link]

Sources

- 1. jmedchem.com [jmedchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 9. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]

- 10. Chromatographic resolution of chiral intermediates in beta-adrenergic blocker synthesis on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

Optimizing reaction conditions for (R)-3-isopropylamino-1,2-propanediol synthesis

Welcome to the technical support center for the synthesis of (R)-3-isopropylamino-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. (R)-3-isopropylamino-1,2-propanediol is a key chiral intermediate in the synthesis of several β-adrenergic receptor antagonists, making its efficient and stereoselective synthesis critical.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (R)-3-isopropylamino-1,2-propanediol, particularly through the common route of reacting (R)-glycidol with isopropylamine.

Question 1: I am experiencing a very low yield of (R)-3-isopropylamino-1,2-propanediol. What are the potential causes and how can I improve it?

Answer:

Low yields are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

-

Incomplete Reaction: The reaction between (R)-glycidol and isopropylamine may not have gone to completion.

-

Scientific Rationale: The nucleophilic ring-opening of the epoxide by the amine is a bimolecular reaction. Reaction kinetics can be influenced by concentration, temperature, and time.[2]

-

Recommended Actions:

-

Increase Reaction Time: A standard procedure suggests stirring the reaction mixture overnight at 25°C.[3] If you are using a shorter reaction time, consider extending it and monitoring the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Optimize Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50°C) can increase the reaction rate.[4][5] However, excessive heat can lead to side reactions, so this should be done cautiously.

-

Increase Molar Excess of Isopropylamine: Using a slight molar excess of isopropylamine (e.g., 1.2 equivalents) can help drive the reaction to completion.[3]

-

-

-

Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

-

Scientific Rationale: A common side reaction is the dimerization or polymerization of glycidol, especially in the presence of strong acids or bases, or at elevated temperatures. Another possibility is the reaction of the product with another molecule of glycidol.

-

Recommended Actions:

-

Control Temperature: The reaction is exothermic. Ensure adequate cooling, especially during the initial mixing of reactants, to prevent temperature spikes that can promote side reactions.[1]

-

Slow Addition of Reactants: Adding the glycidol dropwise to the isopropylamine can help to control the exotherm and minimize polymerization.

-

Solvent Selection: While the reaction can be run neat, the use of a protic solvent like ethanol or isopropanol can help to solvate the reactants and moderate the reaction rate, potentially reducing side reactions.[6]

-

-

-

Losses During Work-up and Purification: Significant amounts of the product can be lost during the isolation and purification steps.

-

Scientific Rationale: (R)-3-isopropylamino-1,2-propanediol is a viscous liquid with a relatively high boiling point, making distillation challenging.[3] It is also highly water-soluble, which can lead to losses during aqueous work-up.

-

Recommended Actions:

-

Efficient Removal of Excess Amine: Ensure the complete removal of excess isopropylamine under reduced pressure before distillation, as it can interfere with the purification.[3]

-

High Vacuum Distillation: Purify the product by vacuum distillation. A typical reported boiling point is 80°C at 0.1 mm Hg.[1][3] Ensure your vacuum system is capable of reaching and maintaining a low pressure.

-

Avoid Aqueous Work-up if Possible: If an aqueous work-up is necessary, saturate the aqueous layer with a salt like sodium chloride to reduce the solubility of the product and improve extraction efficiency.

-

-

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low yield.

Question 2: My product is impure, and I'm having trouble with purification. What are the likely impurities and how can I remove them?

Answer:

Impurities in the synthesis of (R)-3-isopropylamino-1,2-propanediol can arise from side reactions or incomplete removal of starting materials.

Common Impurities and Purification Strategies:

| Impurity | Origin | Identification | Purification Method |

| Unreacted (R)-glycidol | Incomplete reaction. | Can be detected by GC-MS or NMR. | Careful vacuum distillation. Glycidol is more volatile than the product. |

| Di-addition product | Reaction of the product with another molecule of glycidol. | Higher molecular weight peak in MS. More polar spot on TLC. | Difficult to remove by distillation due to similar boiling point. Column chromatography may be effective. Optimizing reaction conditions to favor mono-addition is the best approach (e.g., using an excess of amine). |

| Glycidol polymers | Side reaction of glycidol. | High molecular weight, viscous residue. | Non-volatile and will remain in the distillation flask. |

| (S)-3-isopropylamino-1,2-propanediol | Use of racemic glycidol as starting material. | Chiral HPLC or derivatization followed by GC or NMR analysis. | Very difficult to separate from the desired (R)-enantiomer by standard methods. Enantioselective synthesis or chiral resolution is required.[7][8] |

Advanced Purification Techniques:

For persistent impurities, consider the following:

-

Formation of a Schiff Base: The product can be reacted with an aromatic aldehyde (e.g., benzaldehyde) to form a crystalline Schiff base.[9] This derivative can be purified by recrystallization and then hydrolyzed back to the pure aminopropanediol.[9]

-

Column Chromatography: While not ideal for large-scale purification due to the polarity of the product, silica gel chromatography can be used for small-scale purification to remove less polar impurities.

Question 3: I am concerned about the enantioselectivity of my reaction. How can I ensure I am synthesizing the (R)-enantiomer with high enantiomeric excess (e.e.)?

Answer:

Maintaining high enantioselectivity is crucial for the pharmaceutical applications of this compound.

Factors Influencing Enantioselectivity:

-

Chiral Purity of the Starting Material: The most critical factor is the enantiomeric purity of the (R)-glycidol starting material.

-

Scientific Rationale: The reaction of an amine with a chiral epoxide is a stereospecific SN2 reaction.[10] The stereochemistry of the product is directly determined by the stereochemistry of the starting epoxide.

-

Recommended Action:

-

Verify the Purity of (R)-glycidol: Always use (R)-glycidol from a reputable supplier and, if possible, verify its enantiomeric excess using a suitable analytical technique (e.g., chiral GC or derivatization followed by NMR).

-

-

-

Reaction Conditions: While the reaction is generally stereospecific, harsh conditions could potentially lead to side reactions that may affect the enantiomeric purity.

-

Scientific Rationale: High temperatures or the presence of strong acids or bases could potentially lead to racemization, although this is less common for this specific reaction under typical conditions. Lowering the reaction temperature generally leads to higher enantioselectivity in asymmetric reactions.[11]

-

Recommended Actions:

-

Maintain Mild Reaction Conditions: Stick to room temperature or gentle heating.[3]

-

Avoid Strong Acidic or Basic Catalysts: The reaction typically proceeds without a catalyst.[3] If a catalyst is used to improve the rate, opt for a mild one. Some studies have shown that metal- and solvent-free conditions using a weak acid like acetic acid can promote regioselective ring-opening.[12]

-

-

Workflow for Ensuring High Enantioselectivity

Caption: Workflow for achieving high enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between (R)-glycidol and isopropylamine?

The reaction proceeds via a nucleophilic ring-opening of the epoxide. The nitrogen atom of the isopropylamine acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring. In this case, due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom (C3), leading to the desired product. This is a classic SN2 reaction, which results in an inversion of configuration at the center of attack; however, since the attack is at the unsubstituted carbon, the stereochemistry at C2 of the glycidol is retained.[10]

Q2: Can I use a solvent for this reaction?

Yes, while the reaction is often performed neat (without a solvent), using a solvent can be beneficial.[3] Protic solvents such as ethanol or isopropanol can help to solvate the reactants and control the reaction exotherm. The choice of solvent can influence the reaction rate and selectivity.[6] Solvent-free conditions are also common and are considered environmentally friendly.[13]

Q3: Are there alternative synthetic routes to (R)-3-isopropylamino-1,2-propanediol?

While the reaction of (R)-glycidol with isopropylamine is the most direct route, other methods exist. One common industrial method for the racemic compound involves the ammonolysis of 3-chloro-1,2-propanediol.[5] To obtain the (R)-enantiomer through such a route would require a subsequent chiral resolution step.

Q4: What are the key safety precautions I should take during this synthesis?

-

Isopropylamine: Isopropylamine is a volatile and flammable liquid with a strong odor. It is also corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

-

(R)-glycidol: Glycidol is a suspected carcinogen and should be handled with care. All manipulations should be performed in a fume hood.

-

Reaction Exotherm: The reaction is exothermic. Be prepared to cool the reaction vessel, especially during the initial mixing of the reactants.

-

Vacuum Distillation: When performing vacuum distillation, ensure that the glassware is free of cracks and is suitable for use under vacuum to prevent implosion.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to separate the starting materials from the product. The product, being an amino alcohol, will be more polar than the starting glycidol. Alternatively, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more quantitative monitoring.

References

-

PrepChem. Synthesis of 3-(Isopropylamino)-1,2-propanediol. Available from: [Link]

-

Pashaei, B., et al. Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. 2016. Available from: [Link]

-

Reddy, K. R., et al. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. 2016. Available from: [Link]

-

Tajbakhsh, M., et al. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México. 2013. Available from: [Link]

- Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...

-

Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. 2023. Available from: [Link]

-

ResearchGate. Ring-opening mechanism of epoxides with alcohol and tertiary amine. Available from: [Link]

-

Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). Available from: [Link]

-

Diva-Portal.org. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available from: [Link]

-

ResearchGate. Optimization for the synthesis of 3 in batch. [a]. Available from: [Link]

- Google Patents. CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

- Google Patents. CN104610074A - Preparation method of 3-amino-1,2-propanediol.

-

ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. Available from: [Link]

-

International Journal of Chemical Studies. A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. 2017. Available from: [Link]

-

NIH. Enantioselective radical C–H amination for the synthesis of β-amino alcohols. 2020. Available from: [Link]

-

Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD). Available from: [Link]

-

PubChem. 3-Isopropylamino-1,2-propanediol. Available from: [Link]

- Google Patents. Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.

-

NIH. Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. 2020. Available from: [Link]

-

ICJS. Super Selective Synthesis: The Evolution of Enantioselective Methods. 2021. Available from: [Link]

-

MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. 2020. Available from: [Link]

-

MDPI. 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration. 2024. Available from: [Link]

-

ResearchGate. Esters of (S)-1,2-propanediol and (R,R)-2,3-butanediol — Chiral Compounds Inducing Cholesteric Phases with a Helix Inversion. 1987. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jsynthchem.com [jsynthchem.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds | MDPI [mdpi.com]

- 9. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]

- 10. rroij.com [rroij.com]

- 11. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]

- 12. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 14. static.cymitquimica.com [static.cymitquimica.com]

Technical Support Center: Optimizing (R)-3-isopropylamino-1,2-propanediol Synthesis

Welcome to the technical support center for the synthesis of (R)-3-isopropylamino-1,2-propanediol. This guide is designed for researchers, chemists, and drug development professionals dedicated to producing this critical chiral intermediate with high yield and enantiopurity. As a key building block for various pharmaceuticals, particularly beta-blockers, achieving an efficient and selective synthesis is paramount.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing primarily on the widely adopted method of enzymatic kinetic resolution. The principles and analytical techniques discussed are broadly applicable to enhance your experimental success.

Section 1: Troubleshooting Guide for Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful method for obtaining the desired (R)-enantiomer from a racemic mixture. However, it is a sensitive process where suboptimal conditions can drastically reduce yield and purity. This section addresses the most common issues encountered during these experiments.

Question 1: My reaction has stalled, and the conversion rate is low (<<50%). What are the primary causes and how can I fix this?

Answer:

A low conversion rate is a frequent issue that typically points to problems with the enzyme's activity or the reaction environment. The theoretical maximum yield for a kinetic resolution is 50%, so falling significantly short indicates a correctable problem.

Causality: The catalytic activity of lipases, the enzymes commonly used for this resolution, is highly dependent on their structural integrity and the microenvironment at the active site. Factors like pH, temperature, solvent polarity, and the presence of inhibitors can lead to enzyme denaturation or inactivation. Water content is also critical; while a small amount is needed to maintain the enzyme's conformational flexibility, excess water can promote the reverse reaction (hydrolysis), leading to a stalled reaction.

Troubleshooting Protocol:

-

Verify Enzyme Activity: Before starting your experiment, test the activity of your lipase batch using a standard substrate (e.g., p-nitrophenyl butyrate). This confirms you are starting with a viable biocatalyst.

-

Optimize Water Content: The amount of water in the system is crucial. For transesterification reactions in organic solvents, the water content should be minimized.

-

Action: Use anhydrous solvents and thoroughly dry your starting materials. Consider adding molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any excess water generated or introduced.

-

-

Solvent Selection: The choice of organic solvent impacts both enzyme activity and substrate solubility.

-

Temperature and pH Optimization: Lipases have optimal temperature and pH ranges.